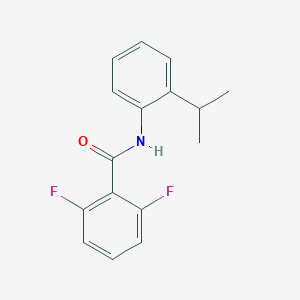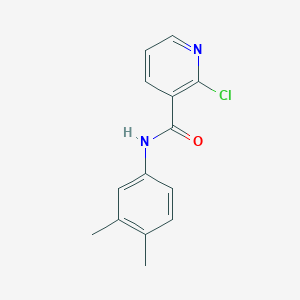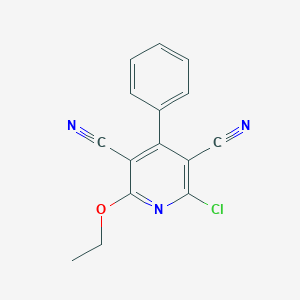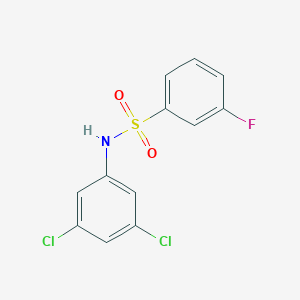![molecular formula C15H18N4S B262019 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CPT, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPT belongs to the class of thiazole-containing compounds and has been studied for its potential therapeutic effects in various diseases.
Wirkmechanismus
The exact mechanism of action of 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act on multiple targets in the body. 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of enzymes involved in cancer cell growth and angiogenesis. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its anticonvulsant and cognitive-enhancing effects.
Biochemical and Physiological Effects:
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects in the body. In cancer research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of enzymes involved in cancer cell growth. In Alzheimer's disease research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce amyloid-beta plaque formation and improve cognitive function. In epilepsy research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic effects in various diseases, which makes it a promising compound for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action to better understand its potential therapeutic effects. Another direction is to study its effects in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, research on the development of 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based drugs may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-amino-5-mercapto-3-propyl-1,2,4-triazole with 1-phenyl-1-bromo-3-propylpropane in the presence of a base. The reaction yields 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a white crystalline solid with a melting point of 165-167°C.
Wissenschaftliche Forschungsanwendungen
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve cognitive function and reduce amyloid-beta plaque formation. In epilepsy research, 6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anticonvulsant effects.
Eigenschaften
Produktname |
6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C15H18N4S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
6-(1-phenylpropyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4S/c1-3-8-13-16-17-15-19(13)18-14(20-15)12(4-2)11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
KJIXXVQNFXLPNL-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C(CC)C3=CC=CC=C3 |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)C(CC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B261937.png)
![N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea](/img/structure/B261940.png)
![6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)
![6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261962.png)
![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)

